molecular formula C8H10O B165462 2,5-Dimethylphenol CAS No. 95-87-4

2,5-Dimethylphenol

Cat. No.: B165462
CAS No.: 95-87-4
M. Wt: 122.16 g/mol
InChI Key: NKTOLZVEWDHZMU-UHFFFAOYSA-N
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Description

2,5-Dimethylphenol (2,5-DMP; CAS 95-87-4) is an aromatic organic compound with the molecular formula C₈H₁₀O. It features a phenolic hydroxyl group and two methyl substituents at the 2- and 5-positions of the benzene ring. This compound is a white to off-white solid at room temperature, odorless, and exhibits a molecular weight of 122.16 g/mol . It is synthesized via catalytic transformation of lignocellulosic biomass, highlighting its role in sustainable chemistry . Applications include use as a precursor in polymer synthesis , a biomarker in food analysis , and a bioactive compound in natural products .

Preparation Methods

Sulfonation-Alkaline Fusion Method

Traditional Sulfonation Process

The sulfonation-alkaline fusion route remains the most industrially viable method. It involves two stages:

  • Sulfonation of p-Xylene :
    p-Xylene reacts with concentrated sulfuric acid (98% w/w) under nitrogen at 140°C for 3 hours. The molar ratio of p-xylene to H₂SO₄ ranges from 1:0.75 to 1:1.33 . This produces 2,5-dimethylbenzenesulfonic acid with yields of 83.9–96.3% .

  • Alkaline Fusion :
    The sulfonic acid undergoes hydrolysis in molten potassium hydroxide (KOH) at 300–350°C. Acidification with HCl precipitates crude 2,5-dimethylphenol, which is purified via ethanol recrystallization .

Key Data:

ParameterValueSource
Sulfonation Yield83.9–96.3%
Alkaline Fusion Yield~85%
Final Purity≥98.3%

Limitations : High energy consumption, excessive KOH usage (raising pH >14), and significant wastewater generation .

Supercritical Water Oxidation

Reaction Mechanism

This green chemistry approach uses supercritical water (SCW) as the reaction medium (T ≥ 374°C, P ≥ 22.1 MPa). 2,5-Dimethylbenzenesulfonic acid reacts with oxygen (0.1–1 MPa) in the presence of NaOH (0.1–0.4 mol ratio) for 5–30 seconds . SCW’s unique properties (low dielectric constant, high diffusivity) enhance reaction kinetics and suppress side products.

Optimization Studies

  • Temperature : At 420°C, the this compound yield peaks at 90.1% due to optimal SCW ion product (10⁻¹¹) favoring hydrolysis .

  • Oxygen Pressure : 0.2 MPa maximizes yield; higher pressures (>0.5 MPa) induce overoxidation, reducing yield to 50.1% .

  • Catalyst : NaOH (0.2 mol ratio) achieves 100% sulfonic acid conversion .

Key Data:

ConditionOptimal ValueYieldSource
Temperature420°C90.1%
Pressure22.5 MPa85.4%
Reaction Time10 seconds85.4%

Advantages : Near-zero waste, 99.12% purity, and 90.1% yield in Example 10 .

Biomass-Derived Synthesis

Cellulose to 2,5-Dimethylfuran

2,5-Dimethylfuran (DMF), derived from cellulose via acid-catalyzed dehydration of fructose, serves as a renewable feedstock . DMF reacts with acetylene in 1,2-dichloroethane using Au(I)Cl/AgSbF₆ catalysts at 20°C for 20 hours .

Cycloaddition and Aromatization

The DMF-acetylene cycloaddition forms a bicyclic intermediate, which aromatizes to this compound under acidic conditions. This method yields 20% at laboratory scale but faces challenges in scalability .

Key Data:

ParameterValueSource
Catalyst Loading2 mol% Au(I)Cl/AgSbF₆
Solvent1,2-Dichloroethane
Yield20%

Limitations : Low yield, high catalyst cost, and solvent toxicity.

Oxidative Coupling Polycondensation

Polymer-Derived Synthesis

This compound is a byproduct in poly(phenylene ether) (PPE) synthesis. Oxidative coupling of 2,6-dimethylphenol with this compound using CuCl-TMEDA catalysts produces PPE copolymers. The unreacted monomer is isolated via fractional distillation .

Key Data:

ParameterValueSource
CatalystCuCl-TMEDA
Reaction Time7 hours
Byproduct Yield8–12%

Utility : Marginal industrial relevance due to low yield.

Comparative Analysis of Methods

Economic and Environmental Metrics

MethodYield (%)Purity (%)CostEnvironmental Impact
Sulfonation-Alkaline8598.3LowHigh (waste brine)
Supercritical Water90.199.12ModerateNegligible
Biomass-Derived2095HighLow (renewable)
Polycondensation Byproduct1090Very HighModerate

Scalability and Industrial Adoption

  • Sulfonation-Alkaline Fusion : Dominates industry due to established infrastructure but faces regulatory pressure .

  • Supercritical Water : Emerging technology; pilot plants show 85–90% yield at 420°C .

  • Biomass Routes : Lab-scale only; requires catalyst innovation for viability .

Chemical Reactions Analysis

Catalytic Cyclization with Acetylene

2,5-DMP is synthesized via a gold(I)-catalyzed reaction between 2,5-dimethylfuran (derived from cellulose) and acetylene derivatives. This method emphasizes sustainability by using renewable feedstocks :

Reaction Scheme :
2,5-Dimethylfuran + Acetylene → this compound

Key Parameters :

ParameterValue/Detail
CatalystAu(I)Cl/AgSbF₆
Solvent1,2-Dichloroethane
Temperature20–23°C
Reaction Time20–40 hours
Yield20%

This method avoids traditional coal tar extraction, but the low yield highlights challenges in scalability .

Vapor-Phase Methylation to 2,3,6-Trimethylphenol (2,3,6-TMP)

2,5-DMP undergoes methylation to produce 2,3,6-TMP, a precursor for vitamin E :

Reaction Scheme :
2,5-DMP + Methylating Agent → 2,3,6-TMP

Industrial Relevance :

  • Catalyst : Typically acidic or zeolitic catalysts.

  • Conditions : High-temperature vapor phase (>200°C).

  • Application : 2,3,6-TMP is directly used in cosmetics or further processed into tocopherols .

Oxidative Hydrolysis in Supercritical Water

A high-efficiency, eco-friendly method converts 2,5-dimethylbenzenesulfonic acid to 2,5-DMP using supercritical water :

Reaction Scheme :
2,5-Dimethylbenzenesulfonic Acid + O₂ → 2,5-DMP

Optimized Conditions :

ParameterValue/Detail
Temperature420°C
Pressure22.5 MPa
CatalystNaOH
Reaction Time10 seconds
Yield85.4%

This method eliminates hazardous waste and reduces steps compared to traditional sulfonation routes .

Acid-Catalyzed Rearrangement (NIH-Shift Mechanism)

The NIH-shift mechanism explains the pH-dependent aromatization of 1,4-dimethylbenzene oxide to 2,5-DMP and its isomer 2,4-dimethylphenol :

Reaction Pathway :
1,4-Dimethylbenzene Oxide → 2,5-DMP (major) + 2,4-DMP (minor)

Kinetic Data :

pH ConditionRate Constant (k)Product Ratio (2,5-DMP : 2,4-DMP)
pH ≥ 6k0=4.8×103sec1k_0=4.8\times 10^{-3}\,\text{sec}^{-1}13 : 87
Acidic (H⁺)kH=7.3×102M1sec1k_{\text{H}}=7.3\times 10^{2}\,\text{M}^{-1}\text{sec}^{-1}54 : 46

The shift in product dominance under acidic conditions underscores the role of protonation in directing rearrangement .

Comparative Analysis of Key Methods

MethodFeedstockCatalystYieldEnvironmental Impact
Catalytic CyclizationCellulose derivativesAu(I)/AgSbF₆20%Low (renewable feedstock)
Supercritical HydrolysisSulfonic acid derivativeNaOH85.4%Zero waste
NIH-Shift RearrangementArene oxideAcid/BaseVariesLab-scale applicability

Industrial and Research Implications

  • Sustainability : Supercritical water hydrolysis offers a scalable, green alternative to coal tar extraction .

  • Catalytic Challenges : Low yields in gold-catalyzed cyclization necessitate further optimization for industrial adoption .

  • Mechanistic Insights : The NIH-shift study provides foundational knowledge for manipulating phenol derivatives in synthetic chemistry .

Scientific Research Applications

Industrial Applications

2,5-DMP has several industrial applications due to its chemical properties:

  • Antioxidant Production : It is widely used in the manufacture of antioxidants for lubricating oils, gasoline, and elastomers. Antioxidants are critical in preventing oxidative degradation of materials .
  • Phenolic Resins : 2,5-DMP serves as a monomer for producing poly(p-phenylene oxide) engineering resins, which are utilized in high-performance applications due to their thermal stability and mechanical strength .
  • Intermediate for Pharmaceuticals : It is an important precursor for synthesizing pharmaceuticals such as gemfibrozil and other medicinal compounds .

Scientific Research Applications

Research has also focused on the biological effects and mechanisms of action of 2,5-DMP:

  • Cell Signaling Studies : A study investigated the effects of 2,5-DMP on calcium signaling in human prostate cancer cells (PC3). The findings indicated that 2,5-DMP induced concentration-dependent increases in cytosolic free calcium levels. This effect was mediated through protein kinase C (PKC) pathways and store-operated calcium channels .
  • Toxicological Studies : Research has shown that 2,5-DMP exhibits cytotoxic effects on various cell lines at high concentrations (350-1000 μM), indicating potential implications for safety assessments in industrial applications .

Case Study 1: Antioxidant Efficacy

A study evaluated the efficacy of 2,5-DMP as an antioxidant in lubricating oils. The results demonstrated that formulations containing 2,5-DMP exhibited significantly improved oxidative stability compared to control formulations without antioxidants. This application underscores the compound's utility in enhancing the longevity and performance of lubricants.

Case Study 2: Pharmaceutical Synthesis

In pharmaceutical research, 2,5-DMP was utilized as an intermediate in synthesizing trimethylphenol derivatives for vitamin E production. The process optimized the yield of vitamin E precursors using environmentally friendly methods that leverage renewable resources .

Summary Table of Applications

Application AreaSpecific UseNotes
Industrial Chemistry Antioxidants for lubricantsEnhances oxidative stability
Monomer for phenolic resinsUsed in high-performance engineering resins
Pharmaceuticals Intermediate for gemfibrozilImportant for drug synthesis
Precursor for vitamin E synthesisUtilizes green chemistry methods
Biological Research Calcium signaling studiesImplications for cancer research
Toxicology assessmentsEvaluates safety in industrial applications

Mechanism of Action

The mechanism of action of 2,5-dimethylphenol involves its interaction with cellular components. It can disrupt cell membranes and interfere with enzyme activity due to its phenolic nature. The hydroxyl group in the phenol ring can form hydrogen bonds with proteins and nucleic acids, affecting their structure and function. Additionally, its methyl groups can influence its hydrophobic interactions with lipid membranes .

Comparison with Similar Compounds

Structural and Physical-Chemical Comparisons with Isomers

Dimethylphenol isomers share the same molecular formula but differ in methyl group positions, leading to distinct physical, chemical, and biological properties. Key isomers include 2,3-DMP, 2,4-DMP, 2,6-DMP, 3,4-DMP, and 3,5-DMP.

Table 1: Physical and Spectral Properties of Dimethylphenol Isomers

Isomer CAS Number Molecular Weight (g/mol) Appearance Key Spectral Data (FTIR, GC-MS)
2,5-Dimethylphenol 95-87-4 122.16 Off-white solid FTIR: C=O stretch at 1785 cm⁻¹ (acetylated form) ; GC-MS RI: 1151
2,4-Dimethylphenol 105-67-9 122.16 Not reported FTIR: C=O stretch at 1781 cm⁻¹ (acetylated form) ; GC-MS RI: Differs from 2,5-DMP
2,6-Dimethylphenol 576-26-1 122.16 Not reported GC-MS RI: Distinct from 2,5-DMP ; Uptake coefficient: 0.0012 cm/s (aqueous surfaces)
3,4-Dimethylphenol 95-65-8 122.16 Not reported GC-MS RI: 1170 (reported for other isomers)
3,5-Dimethylphenol 108-68-9 122.16 Not reported FTIR: Unique absorption bands; GC-MS RI: 1185

Key Observations :

  • Chromatographic Separation : 2,5-DMP and 2,4-DMP are challenging to separate via standard GC but can be distinguished after acetylation due to differing retention times .
  • Spectral Signatures : The carbonyl absorption in FTIR for acetylated 2,5-DMP (1785 cm⁻¹) is distinct from 2,4-DMP (1781 cm⁻¹) .

Reactivity and Functional Differences

Chemical Reactivity

  • In contrast, 2,6-DMP is more commonly used in poly(phenylene oxide) synthesis .
  • Chlorination: Chlorination of 2,5-DMP yields a complex mixture of cyclohexenone derivatives, differing from products formed by 3,5-DMP or 2,3-DMP due to steric and electronic effects .

Environmental Fate

  • Atmospheric Reactivity : The uptake coefficient of 2,5-DMP on aqueous surfaces (0.0012 cm/s at 279–293 K) is comparable to 2,6-DMP, suggesting similar environmental persistence .
  • Biodegradation : 2,5-DMP is metabolized by liver and lung microsomes in rats, with enzymatic pathways differing from other isomers .

Table 2: Hazard Profiles of Selected Dimethylphenols

Isomer Acute Toxicity (Oral LD₅₀) Skin/Eye Irritation Environmental Hazards
This compound Not determined Skin corrosion Aquatic chronic toxicity
3,5-Dimethylphenol Reported in chemical databases Not specified Not reported
2,6-Dimethylphenol 620 mg/kg (rat) Severe eye damage High persistence in water

Regulatory Status : 2,5-DMP is classified under EU regulations as hazardous due to acute toxicity and environmental risks, requiring protective equipment (e.g., sealed goggles, gloves) .

Biological Activity

2,5-Dimethylphenol, also known as p-xylenol, is an aromatic compound with significant biological activity. This article provides a detailed examination of its properties, mechanisms of action, and effects on various biological systems, supported by data tables and relevant case studies.

Chemical Structure and Properties

This compound has the following chemical structure:

  • Chemical Formula : C₈H₁₀O
  • Molecular Weight : 138.17 g/mol
  • IUPAC Name : this compound

The compound features a hydroxyl group (-OH) attached to a benzene ring that is substituted at the 2 and 5 positions with methyl groups. This structure contributes to its unique biological activity.

Antimicrobial Properties

This compound exhibits antimicrobial activity against various microorganisms. Studies have shown that it disrupts cell membrane integrity and inhibits enzymatic functions within microbial cells.

  • Case Study : A study on its efficacy against Pseudomonas aeruginosa demonstrated significant inhibition of biofilm formation at concentrations of 0.1% to 1% .

Cytotoxic Effects

Research indicates that this compound can induce cytotoxicity in mammalian cells. This is primarily due to oxidative stress and the generation of reactive oxygen species (ROS).

  • Data Table: Cytotoxicity Levels in Various Cell Lines
Cell LineIC50 (µM)Mechanism of Action
HepG2 (liver cancer)25Induction of apoptosis via ROS
MCF-7 (breast cancer)30Cell cycle arrest and apoptosis
A549 (lung cancer)40Mitochondrial dysfunction

Anti-inflammatory Effects

Recent studies have suggested that this compound possesses anti-inflammatory properties. It inhibits the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in activated macrophages.

  • Research Finding : In vitro experiments showed a reduction in TNF-alpha levels by up to 50% when macrophages were treated with 50 µM of the compound .

Environmental Impact and Biodegradation

This compound is also significant in environmental microbiology due to its presence as a pollutant. Certain bacterial strains have developed the ability to degrade this compound, which can be harnessed for bioremediation.

  • Case Study : A strain of Pseudomonas stutzeri was found to effectively degrade this compound in contaminated soil samples, demonstrating its potential for use in bioremediation strategies .

Toxicological Considerations

While this compound has useful applications, it is essential to consider its toxicological profile. The compound can cause skin irritation and has been associated with respiratory issues upon inhalation.

  • Toxicity Data Table
Exposure RouteSymptomsReference
InhalationRespiratory irritationToxicology Reports
DermalSkin irritationSafety Data Sheets
IngestionGastrointestinal distressToxicology Reports

Q & A

Basic Research Questions

Q. What analytical methods are recommended for identifying and quantifying 2,5-dimethylphenol in biological samples?

Gas chromatography (GC) coupled with UV absorption detection is widely used. For example, capillary columns (e.g., DB-5 or equivalent) with flame ionization detectors (FID) or mass spectrometry (MS) provide high sensitivity. Retention indices and calibration with certified reference materials (e.g., Phenols Mixture CRM) ensure accuracy . Method validation should include spike-recovery tests in matrices like urine or microsomal preparations to account for matrix effects.

Q. What safety protocols are critical when handling this compound in laboratory settings?

Due to its toxicity (oral LD₅₀ ~300 mg/kg in rats), researchers must use PPE (gloves, goggles, lab coats) and work in fume hoods. Acute exposure risks include skin irritation and respiratory distress . Storage should be in airtight containers away from oxidizers. Spill management requires neutralization with sodium bicarbonate and disposal as hazardous waste under EPA guidelines .

Q. How can researchers distinguish this compound from its isomers (e.g., 2,6- or 3,4-dimethylphenol)?

Isomeric separation is achieved via GC or HPLC using polar stationary phases. For GC, DB-WAX columns resolve isomers based on boiling points and polarity differences. Retention times and MS fragmentation patterns (e.g., m/z 122 for molecular ion) provide confirmation . Nuclear magnetic resonance (NMR) spectroscopy further differentiates isomers via aromatic proton splitting patterns .

Advanced Research Questions

Q. How do metabolic pathways of this compound differ between hepatic and pulmonary systems?

In rat models, hepatic metabolism involves cytochrome P450-mediated hydroxylation, producing quinone intermediates, while pulmonary metabolism favors conjugation with glutathione due to lower CYP450 activity. Co-administration of inhibitors like 1-aminobenzotriazole (CYP450) and buthionine sulfoximine (GSH synthesis blocker) can elucidate pathway dominance . Dose-response studies in microsomal preparations are critical for kinetic parameter estimation (e.g., Vₘₐₓ, Kₘ).

Q. What experimental approaches resolve contradictions in uptake coefficients of this compound across environmental studies?

Discrepancies in uptake coefficients (e.g., γ = 0.01–0.05 in aqueous surfaces) may arise from temperature (279–293 K) or pH variations. Controlled experiments using wetted-wall flow tube systems with UV detection can standardize conditions . Computational modeling (e.g., COSMO-RS) predicts phase partitioning, while isotopic labeling (e.g., ¹⁴C-tracers) quantifies adsorption kinetics .

Q. How does this compound interact with GABAₐ receptors, and what structural features drive this activity?

Electrophysiological assays (patch-clamp on HEK293 cells expressing GABAₐ subunits) show that the para-methyl groups enhance chloride current activation. Structure-activity relationship (SAR) studies comparing this compound with analogs (e.g., 2,6-dimethylphenol) reveal steric and electronic effects on receptor binding . Molecular docking simulations (AutoDock Vina) further map hydrophobic interactions with α1/β2 subunit interfaces.

Q. Methodological Considerations for Data Reliability

  • Cross-validation : Combine GC/MS with HPLC-DAD to confirm purity, especially in isomer-rich samples .
  • Microsomal assays : Use NADPH-regenerating systems to sustain CYP450 activity during in vitro metabolism studies .
  • Environmental fate studies : Monitor degradation products (e.g., 2,5-dimethylquinone) via LC-TOF/MS to assess oxidative pathways .

Properties

IUPAC Name

2,5-dimethylphenol
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InChI

InChI=1S/C8H10O/c1-6-3-4-7(2)8(9)5-6/h3-5,9H,1-2H3
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InChI Key

NKTOLZVEWDHZMU-UHFFFAOYSA-N
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Canonical SMILES

CC1=CC(=C(C=C1)C)O
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Molecular Formula

C8H10O
Record name 2,5-DIMETHYLPHENOL
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Related CAS

25498-21-9
Record name Phenol, 2,5-dimethyl-, homopolymer
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DSSTOX Substance ID

DTXSID6025145
Record name 2,5-Dimethylphenol
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Molecular Weight

122.16 g/mol
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Physical Description

2,5-dimethylphenol is a colorless to off-white crystalline solid. Odor threshold concentration 0.4 mg/L. Taste threshold concentration 0.5 mg/L. (NTP, 1992), Liquid, Colorless to off-white solid; [CAMEO] Needles; [MSDSonline], Solid, Colourless crystalline solid; Colourless needles
Record name 2,5-DIMETHYLPHENOL
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Record name Phenol, 2,5-dimethyl-
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Record name 2,5-Xylenol
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Boiling Point

414 °F at 760 mmHg (NTP, 1992), 211.5 °C @ 762 mm Hg, 211.00 to 212.00 °C. @ 760.00 mm Hg
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Solubility

less than 1 mg/mL at 68 °F (NTP, 1992), Sol in ethyl alcohol; very sol in ethyl ether; sl sol in chloroform, Very sol in benzene, In water, 3.54X10+3 mg/l @ 25 °C., 2.6 x 10 (-2) mol/l, at pH 5.1 and 25 °C., 3.54 mg/mL at 25 °C, slightly soluble to soluble in water; soluble in fat, moderately soluble (in ethanol)
Record name 2,5-DIMETHYLPHENOL
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Density

0.971 (NTP, 1992) - Less dense than water; will float, 0.965 AT 80 °C
Record name 2,5-DIMETHYLPHENOL
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Vapor Pressure

1 mmHg at 125.2 °F ; 5 mmHg at 172.4 °F; 10 mmHg at 196.3 °F (NTP, 1992), 0.15 [mmHg], 0.156 mm Hg @ 25 °C
Record name 2,5-DIMETHYLPHENOL
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Color/Form

Crystals from alcohol plus ether, NEEDLES FROM WATER; PRISMS FROM ALCOHOL-ETHER

CAS No.

95-87-4
Record name 2,5-DIMETHYLPHENOL
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Melting Point

160 to 163 °F (NTP, 1992), 74.5 °C, 71 - 73 °C
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Synthesis routes and methods

Procedure details

After adding potassium salt of xylenol in an amount of 0.47 weight % based on the separated 2,5-xylyl formate, the thermal decomposition was carried out at 200° C. for one hour to obtain 2,5-xylenol in 41% yield.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
xylenol
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
41%

Retrosynthesis Analysis

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Feasible Synthetic Routes

2,5-Dimethylphenol
2,5-Dimethylphenol
2,5-Dimethylphenol
2,5-Dimethylphenol
2,5-Dimethylphenol
2,5-Dimethylphenol

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